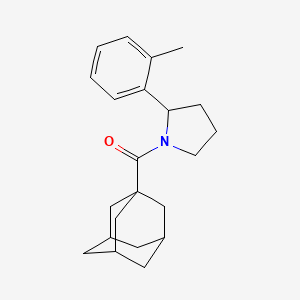![molecular formula C17H13Cl2N3OS B6049208 2-chlorobenzaldehyde [(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6049208.png)
2-chlorobenzaldehyde [(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-chlorobenzaldehyde [(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with a thiazolidinone derivative under specific conditions. The reaction conditions and exact synthetic routes can vary, but generally, the process involves the use of solvents and catalysts to facilitate the formation of the desired product
化学反応の分析
2-chlorobenzaldehyde [(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and thiazolidinone moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-chlorobenzaldehyde [(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-chlorobenzaldehyde [(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
2-chlorobenzaldehyde [(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can be compared with other similar compounds, such as:
2-chlorobenzaldehyde: A simpler compound with similar structural features but lacking the thiazolidinone moiety.
Thiazolidinone derivatives: Compounds with similar thiazolidinone structures but different substituents.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic or aliphatic groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(2E)-5-[(2-chlorophenyl)methyl]-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-7-3-1-5-11(13)9-15-16(23)21-17(24-15)22-20-10-12-6-2-4-8-14(12)19/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQGEWPRQSCOCL-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3Cl)/S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049137.png)
![4-bromo-2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6049141.png)
![7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6049166.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6049179.png)
![N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B6049187.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]acetamide](/img/structure/B6049194.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6049195.png)
![1-(4-chlorobenzyl)-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6049202.png)
![[1-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6049210.png)
![2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE](/img/structure/B6049220.png)
